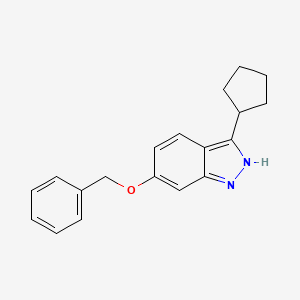

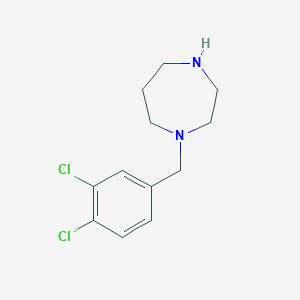

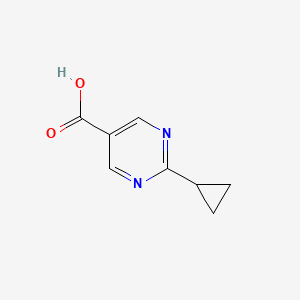

1-(3,4-Dichlorobenzyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with 3,4-dichlorobenzyl chloride . For instance, the proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Scientific Research Applications

1. Pharmacology and Medicinal Chemistry

- Summary of the application : This compound has been investigated for its affinity towards sigma-1 and sigma-2 receptors . It’s also been evaluated for its antiplasmodial activity .

- Methods of application or experimental procedures : The compound was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride . Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .

- Results or outcomes : The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays . In the antiplasmodial study, the compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL .

2. Organic Chemistry

- Summary of the application : This compound is used in the synthesis of 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol .

- Methods of application or experimental procedures : Thiosemicarbazide reacted with 3,4-dichlorobenzyl chloride to give 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide, which reacted with formic acid to form 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol .

- Results or outcomes : The final product, 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol, was obtained in 82% yield .

3. Chemical Synthesis

- Summary of the application : This compound is used in the synthesis of other chemicals, such as 1-(3,4-Dichlorobenzyl)piperazine .

- Methods of application or experimental procedures : The specific synthesis procedures are proprietary to the manufacturer, but typically involve reactions with other chemicals under controlled conditions .

- Results or outcomes : The final product, 1-(3,4-Dichlorobenzyl)piperazine, is used in various applications, including research and product development .

4. Antimalarial Research

- Summary of the application : This compound has been investigated for its potential antimalarial activity .

- Methods of application or experimental procedures : The compound was tested against a resistant strain of malaria in laboratory conditions .

- Results or outcomes : Some analogues of the compound were found to be more active against the resistant strain, with IC50 values between 1 .

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVGPMNPNODFAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)